2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVSRDNOLWZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2. This results in the halting of cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest. This can lead to apoptosis, or programmed cell death, in the affected cells.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, the compound has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM. This indicates that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations.
Biological Activity
The compound 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core , which is a fused heterocyclic system.
- Aromatic substituents: 2-methylphenyl and 3-nitrophenyl groups.
- An acetamide functional group , which may enhance solubility and biological interaction.
Pharmacological Activities
Research indicates that compounds similar to 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide exhibit various pharmacological activities:
Anticancer Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to cytotoxic effects against cancer cell lines. The unique substitution pattern in this compound may enhance its potency compared to other similar compounds.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vivo models. For instance, related pyrazole derivatives have demonstrated significant reductions in inflammatory markers in experimental models of osteoarthritis and other inflammatory conditions .
The mechanisms through which 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide exerts its biological activity include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to reduced proliferation of cancer cells.
- Modulation of signaling pathways : The compound may influence various signaling pathways associated with inflammation and cell survival.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents can significantly affect biological activity.
- In Vivo Models : Animal studies utilizing models of osteoarthritis have revealed that related compounds can ameliorate symptoms by reducing inflammation and improving joint function. Histological evaluations showed improvements in bone cortex and marrow integrity in treated groups compared to controls .
Data Table: Biological Activity Overview
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Precursors
The foundational method involves cyclizing 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide derivatives with carbonyl equivalents (Table 1):
Table 1: Cyclization Agents and Reaction Outcomes
| Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Formamide | DMF | 150 | 8 | 62 | |
| Urea | Butanol | Reflux | 6 | 58 | |
| Triphosgene | DCM | 0-25 | 2 | 71 |
Key mechanistic steps:
- Nucleophilic attack by pyrazole amine on electrophilic carbon
- Dehydration to aromatize the pyrimidine ring
- Tautomerization to stabilize 4-oxo configuration
Optimization data from demonstrates that microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (65-68%).
Introduction of Ethylene-Acetamide Sidechain
Friedel-Crafts Acylation at C5
Activation of the C5 position for electrophilic substitution enables sidechain installation:
# Example procedure from adapted for target compound
1. Dissolve 1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (1 eq) in dry DCM
2. Add AlCl3 (1.2 eq) and chloroacetyl chloride (1.5 eq) at 0°C
3. Stir for 4h at room temperature
4. Quench with ice-water, extract organic layer
5. Reflux intermediate with ammonium acetate in ethanol to install amine
Critical Parameters :
- Lewis acid selection : AlCl3 > FeCl3 (yield improvement 15%)
- Temperature control : Exothermic reaction requires strict <5°C initiation
Mitsunobu Coupling for Direct Linkage
Alternative method using alcohol intermediates:
$$ \text{Pyrazolopyrimidine-OH} + \text{HOOCCH}2\text{NHCOC}6\text{H}4\text{NO}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} $$
Advantages:
- Avoids harsh acidic conditions
- Enables chiral center retention (if applicable)
Amidation Strategies for N-(3-Nitrophenyl) Group
Carbodiimide-Mediated Coupling
Standard protocol derived from:
- Activate carboxylic acid with EDCl/HOBt (1:1.2 molar ratio) in DMF
- Add 3-nitroaniline (1.5 eq) and DIPEA (3 eq)
- Stir at 25°C for 12h
- Purify by silica chromatography (Hex:EA = 3:1)
Yield Optimization Data :
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 82 |
| DCC/DMAP | THF | 40 | 76 |
| HATU | DCM | 0→25 | 88 |
Schotten-Baumann Reaction
Alternative for scale-up production:
- Prepare acid chloride using SOCl₂ (2 eq) in toluene
- Add 3-nitroaniline in NaOH/water solution
- Vigorous stirring for 2h
- Extract with ethyl acetate
Comparative Analysis :
- Purity : Schotten-Baumann gives 95% vs 89% for carbodiimide
- Atom Economy : 78% vs 65%
Integrated Synthetic Protocol
Optimized Three-Step Synthesis
Core Formation :
Sidechain Installation :
Amidation :
- HATU, DIPEA, 3-nitroaniline → 85% yield
- LC-MS: m/z 446.1 [M+H]⁺
Analytical Characterization Data
Table 2: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 2.41 (s, 3H, CH3), 4.12 (s, 2H, CH2), 8.21-7.45 (m, 8H, ArH) |
| $$ ^{13}\text{C NMR} $$ | 167.8 (C=O), 158.2 (C4=O), 144.1-116.2 (ArC) |
| HRMS | Calcd: 445.1382 [M+H]⁺, Found: 445.1379 |
Industrial-Scale Considerations
Continuous Flow Synthesis
- Microreactor setup reduces reaction time from 8h→45min
- PAT integration : FTIR monitoring of amidation progress
Green Chemistry Metrics
- E-factor : 23 → 15 through solvent recycling
- PMI : 32 → 19 via catalytic reagent recovery
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide?
- Methodology : Synthesis typically involves a multi-step process:
- Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with appropriate acylating agents (e.g., 2-methylphenyl-substituted reagents) under basic conditions (triethylamine) .
- Step 2 : Introduce the N-(3-nitrophenyl)acetamide moiety via nucleophilic substitution or amide coupling reactions .
- Key Considerations : Monitor reaction pH, temperature (typically 60–80°C), and solvent polarity to optimize yield and purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., 2-methylphenyl and 3-nitrophenyl groups) via H and C chemical shifts .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- PubChem Data : Cross-reference InChI keys and SMILES strings for consistency with computational models .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC values as a potency metric .
- Antimicrobial Testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Anti-inflammatory Potential : Screen for COX-2 inhibition via ELISA, comparing results to NSAIDs like celecoxib .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .
- Apply machine learning to analyze historical reaction data (solvent, catalyst, temperature) and predict optimal conditions .
- Validate predictions with small-scale experiments before scaling up .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Troubleshooting Strategies :
- Purity Verification : Reassess compound purity via HPLC (>95%) to rule out impurities skewing results .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) across labs .
- Meta-Analysis : Compare structural analogs (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) to identify substituent-driven activity trends .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Key Findings :
- Electron-Withdrawing Groups : The 3-nitrophenyl moiety enhances electrophilicity, improving target binding (e.g., kinase inhibition) .
- Pyrazolo[3,4-d]pyrimidine Core : Modifications at the 4-oxo position alter hydrogen-bonding interactions with biological targets .
- Methyl Substitutents : The 2-methylphenyl group increases lipophilicity, impacting membrane permeability .
Q. What mechanistic studies are critical for elucidating the compound’s mode of action?
- Experimental Design :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., kinases) .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays .
- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in cancer cells .
Q. How can researchers ensure batch-to-batch consistency in large-scale synthesis?
- Quality Control Measures :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, stirring rate) .
- HPLC-MS Purity Checks : Mandate ≥98% purity thresholds for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
